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Compound of Interest

Compound Name:
8-Chloro[1,2,4]triazolo[1,5-

a]pyrazine

Cat. No.: B1319473 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the heterocyclic compound 8-Chlorotriazolo[1,5-a]pyrazine. While direct experimental

spectra for this specific molecule are not readily available in public literature, this document

compiles predicted and comparative data based on the known spectroscopic characteristics of

the parent compound,[1][2][3]triazolo[1,5-a]pyrazine, and its derivatives. The information herein

serves as a valuable resource for the identification, characterization, and quality control of 8-

Chlorotriazolo[1,5-a]pyrazine in research and development settings.

Molecular Structure and Spectroscopic Overview
8-Chlorotriazolo[1,5-a]pyrazine possesses a fused heterocyclic ring system, which imparts a

unique electronic and structural profile. Spectroscopic analysis is crucial for confirming its

identity and purity. The primary techniques covered in this guide are Nuclear Magnetic

Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

A general workflow for the spectroscopic characterization of a novel or synthesized compound

like 8-Chlorotriazolo[1,5-a]pyrazine is outlined below.
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A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Based on data from related triazolopyrazine structures, the following chemical shifts

can be anticipated for 8-Chlorotriazolo[1,5-a]pyrazine.

Predicted ¹H NMR Data
The expected ¹H NMR spectrum would show signals corresponding to the three protons on the

pyrazine ring. The introduction of an electron-withdrawing chlorine atom at the 8-position is

expected to deshield the adjacent protons.

Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-5 8.50 - 8.70 d ~2.5

H-6 7.80 - 8.00 d ~2.5

H-2 8.90 - 9.10 s -
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Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atom

attached to the chlorine (C-8) is expected to have a chemical shift significantly influenced by

the halogen.

Carbon Predicted Chemical Shift (δ, ppm)

C-2 145.0 - 147.0

C-5 130.0 - 132.0

C-6 118.0 - 120.0

C-8 148.0 - 150.0

C-8a 140.0 - 142.0

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity.

Expected Mass Spectrometric Data
For 8-Chlorotriazolo[1,5-a]pyrazine (C₅H₃ClN₄), the expected molecular weight is

approximately 154.5 g/mol . The mass spectrum would show a characteristic isotopic pattern

for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Ion m/z (Expected) Relative Abundance Notes

[M]⁺ 154 ~100%
Molecular ion peak

(for ³⁵Cl)

[M+2]⁺ 156 ~33% Isotope peak (for ³⁷Cl)

[M-N₂]⁺ 126/128 Variable
Loss of nitrogen from

the triazole ring

[M-HCN]⁺ 127/129 Variable
Loss of hydrogen

cyanide
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted IR Absorption Bands
The IR spectrum of 8-Chlorotriazolo[1,5-a]pyrazine is expected to show characteristic

absorption bands for the aromatic C-H and C=N bonds within the heterocyclic system, as well

as the C-Cl bond.

Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

Aromatic C-H Stretch 3050 - 3150 Medium

C=N Stretch 1600 - 1650 Strong

Aromatic Ring Vibrations 1400 - 1550 Medium-Strong

C-Cl Stretch 700 - 800 Strong

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above. These should be adapted based on the specific instrumentation and

laboratory safety procedures.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 8-Chlorotriazolo[1,5-a]pyrazine in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration

should be adjusted to obtain an optimal signal-to-noise ratio.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better resolution.

¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

The workflow for a typical NMR experiment is depicted below.

Sample Preparation
(Dissolution in Deuterated Solvent)

Instrument Setup
(Locking, Shimming)

Data Acquisition
(¹H and ¹³C Spectra)

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis
(Peak Picking, Integration, Assignment)

Click to download full resolution via product page

A simplified workflow for an NMR spectroscopy experiment.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent

(e.g., methanol, acetonitrile). For electrospray ionization (ESI), the concentration is typically

in the range of 1-10 µg/mL. For electron ionization (EI), the sample can be introduced via a

direct insertion probe or a gas chromatograph.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (EI or

ESI) and mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition:

EI-MS: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV).
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ESI-MS: The sample solution is sprayed through a charged capillary, forming ionized

droplets from which the analyte ions are desolvated.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Infrared (IR) Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small amount of the

solid sample is placed directly on the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Place the sample on the crystal and apply pressure to ensure good contact.

Record the sample spectrum. The instrument's software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution

of 4 cm⁻¹.

Conclusion
The predicted spectroscopic data and general experimental protocols provided in this guide

offer a solid foundation for the analytical characterization of 8-Chlorotriazolo[1,5-a]pyrazine.

Researchers and scientists can utilize this information for structural verification, purity

assessment, and as a reference for related synthetic endeavors. It is important to note that

actual experimental values may vary slightly depending on the specific experimental conditions

and instrumentation used.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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